4-methyl-3-(morpholine-4-carbonyl)-N-phenylbenzenesulfonamide
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Overview
Description
4-methyl-3-(morpholine-4-carbonyl)-N-phenylbenzenesulfonamide is a versatile chemical compound used extensively in scientific research. Its unique properties allow for diverse applications, ranging from pharmaceutical synthesis to organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(morpholine-4-carbonyl)-N-phenylbenzenesulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: The reaction begins with the sulfonation of aniline derivatives to form the sulfonamide group.
Introduction of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction.
Methylation: The final step involves the methylation of the aromatic ring to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often utilize large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. Common reagents include sulfonyl chlorides, morpholine, and methylating agents. The reactions are typically carried out under controlled temperatures and pressures to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(morpholine-4-carbonyl)-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds .
Scientific Research Applications
4-methyl-3-(morpholine-4-carbonyl)-N-phenylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic electronics and polymers.
Mechanism of Action
The mechanism of action of 4-methyl-3-(morpholine-4-carbonyl)-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-(morpholine-4-carbonyl)aniline
- 4-methyl-3-(morpholine-4-carbonyl)phenylboronic acid
Uniqueness
4-methyl-3-(morpholine-4-carbonyl)-N-phenylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and higher efficacy in certain reactions.
Properties
IUPAC Name |
4-methyl-3-(morpholine-4-carbonyl)-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-14-7-8-16(25(22,23)19-15-5-3-2-4-6-15)13-17(14)18(21)20-9-11-24-12-10-20/h2-8,13,19H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXVLPTXNKVVRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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